molecular formula C10H11BrO5 B5839023 [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid

[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid

Cat. No.: B5839023
M. Wt: 291.09 g/mol
InChI Key: FRKAEXZOTDLKRG-UHFFFAOYSA-N
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Description

[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid typically involves the bromination of 4-(hydroxymethyl)-2-methoxyphenol followed by the esterification of the resulting brominated phenol with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Zinc in acetic acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of [5-bromo-4-(carboxymethyl)-2-methoxyphenoxy]acetic acid.

    Reduction: Formation of [4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted phenoxyacetic acids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. It can be a key intermediate in the production of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    [4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    [5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    [5-fluoro-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid: Contains a fluorine atom, leading to different electronic effects and potential biological activities.

Uniqueness

The presence of the bromine atom in [5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution and potential biological activities

Properties

IUPAC Name

2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-3,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAEXZOTDLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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